Curtius rearrangement followed by quenching with alcohols to afford carbamates []
Molecular Structure Analysis
X-ray crystallography: This technique has provided detailed information about bond lengths, bond angles, and conformation of various derivatives [, , , , , , , , ].
NMR spectroscopy: This technique has been used to confirm the structures of synthesized compounds, study conformational properties, and determine energy barriers for rotation in conformationally constrained analogues [, , ].
Computational Analysis: Molecular modeling techniques like AM1 and Glide docking have been employed to study conformations, predict binding affinities, and identify key interactions with target proteins [, , , ].
Mechanism of Action
Cannabinoid Receptor (CB1) Antagonism/Inverse Agonism: Certain derivatives bind to the CB1 receptor, blocking the effects of cannabinoid agonists and potentially exerting inverse agonist activity by stabilizing the inactive conformation of the receptor [, , , , , , , ].
Factor Xia (FXIa) Inhibition: Specific derivatives act as potent FXIa inhibitors, potentially by binding to the enzyme's active site and preventing substrate binding [].
Succinate Dehydrogenase (SDH) Inhibition: Derivatives have been identified as potential SDH inhibitors, possibly targeting the enzyme's active site and disrupting its function [].
DNA-binding Interaction: Some derivatives exhibit DNA-binding affinity, suggesting a potential mechanism involving interference with DNA replication or transcription [].
Physical and Chemical Properties Analysis
Lipophilicity: The presence of the trifluoromethyl group increases the lipophilicity of the compound, which can influence its pharmacokinetic properties like absorption and distribution [, ].
Applications
Drug Discovery: The core structure serves as a scaffold for developing novel therapeutics targeting various diseases:
Obesity and Metabolic Syndrome: Derivatives acting as CB1 receptor antagonists have shown significant weight-loss efficacy in preclinical studies [, , , , ].
Thrombosis: Derivatives acting as FXIa inhibitors are being investigated as potential anticoagulants [].
Fungal Infections: Derivatives targeting SDH are being studied for their potential as novel antifungal agents [].
Cancer: Some derivatives show potent antiproliferative activity against various cancer cell lines, warranting further investigation as potential anticancer agents [, , , ].
Positron Emission Tomography (PET) Imaging: Radiolabeled derivatives like [¹¹C]JHU75528 and [¹⁸F]JHU88868 are being investigated as PET radiotracers for imaging CB1 receptors in the brain [, ].
Agrochemicals: Derivatives have shown promising insecticidal activity against specific pests, highlighting their potential as novel agrochemicals [].
Compound Description: This series of compounds, synthesized as potential succinate dehydrogenase inhibitors (SDHI), exhibited promising antifungal activities against various phytopathogenic fungi. Notably, some derivatives demonstrated superior efficacy compared to the commercial SDHI fungicide, penthiopyrad [].
Relevance: These derivatives share a core structure with 5-(Trifluoromethyl)pyrazole-3-carboxamide, with modifications at the 1 and 4 positions of the pyrazole ring. Specifically, these compounds incorporate a substituted phenyl group at the 1-position and a substituted pyridine-4-yl carboxamide moiety at the 4-position []. This structural similarity suggests a potential for shared or enhanced biological activities, making them relevant for exploring structure-activity relationships.
Compound Description: This compound's crystal structure was elucidated, providing insights into its spatial arrangement and potential interactions with biological targets. The presence of halogens, trifluoromethyl, and sulfinyl groups suggests possible applications in medicinal chemistry [].
Compound Description: This compound's crystal structure, determined by X-ray crystallography, revealed insights into its three-dimensional conformation. Similar to its sulfinyl analog, the presence of halogens, trifluoromethyl, and sulfonyl groups hints at potential pharmaceutical applications [].
Relevance: Structurally analogous to the previous compound, it shares the same pyrazole core as 5-(Trifluoromethyl)pyrazole-3-carboxamide, with a trifluoromethyl group at the 5-position and a carboxamide group at the 3-position []. The key difference lies in the oxidation state of the sulfur atom at the 4-position, being a sulfonyl group in this compound compared to the sulfinyl group in the previous one. Comparing these closely related structures could provide insights into the impact of sulfur oxidation on biological activity and binding affinity.
Compound Description: This compound served as a versatile precursor for synthesizing new bipyrazoles and pyrazolopyridazine derivatives, which were subsequently evaluated for their antibacterial activity [].
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, demonstrating significant weight-loss efficacy in diet-induced obese mice [].
Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrazole-3-carboxamide, this compound shares the common pharmacophore of a substituted pyrazole-3-carboxamide []. This shared feature, coupled with its potent biological activity, makes it relevant for exploring potential CB1R antagonism within the chemical space of 5-(Trifluoromethyl)pyrazole-3-carboxamide derivatives.
Compound Description: Identified as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist, this compound exhibits structural similarities to known CB1R antagonists [].
Relevance: Similar to the previous compound, this molecule, while structurally diverse from 5-(Trifluoromethyl)pyrazole-3-carboxamide, shares the fundamental pyrazole-3-carboxamide moiety []. This shared substructure, combined with its potential CB1R activity, provides a valuable starting point for exploring analogous activities in compounds structurally related to the target compound.
Compound Description: This compound's crystal structure was determined, providing detailed information about its molecular geometry and potential for intermolecular interactions [].
Relevance: Sharing the pyrazole-3-carboxamide core with 5-(Trifluoromethyl)pyrazole-3-carboxamide, this compound offers structural insights into the spatial arrangement of this specific scaffold []. Though it features a thiophene ring at the 5-position instead of a trifluoromethyl group, studying its crystallographic data could assist in understanding potential binding interactions and conformational preferences relevant to the target compound.
Compound Description: Designed as potent Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML) treatment, these compounds exhibited strong inhibitory activities against FLT3 and CDK2/4 [].
Relevance: These derivatives, sharing the core structure of 1H-pyrazole-3-carboxamide with 5-(Trifluoromethyl)pyrazole-3-carboxamide, highlight the potential of this scaffold in developing kinase inhibitors []. While they lack the trifluoromethyl group at the 5-position, the presence of diverse heterocyclic substituents at the 4-position offers valuable insight into possible modifications and their impact on biological activity, particularly against kinases, which could be relevant for exploring the target compound's activity profile.
5-Phenyl-1H-pyrazole-3-carboxamide Derivatives
Compound Description: These compounds, developed as potent Factor Xia (FXIa) inhibitors, were discovered through fragment-based lead generation, showcasing the utility of the 5-phenyl-1H-pyrazole-3-carboxamide scaffold in anticoagulant drug discovery [].
Relevance: This series, similar to 5-(Trifluoromethyl)pyrazole-3-carboxamide, underscores the significance of the 1H-pyrazole-3-carboxamide scaffold in medicinal chemistry []. While these compounds possess a phenyl group at the 5-position instead of a trifluoromethyl group, their potent FXIa inhibitory activities highlight the potential of modifying this core structure for developing compounds with diverse biological activities, potentially including those related to the target compound.
Compound Description: Exhibiting excellent insecticidal activity against Mythimna separate, IA-8 demonstrates comparable efficacy to the commercial insecticide fluralaner, suggesting potential as a novel insecticide candidate [].
Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrazole-3-carboxamide, IA-8 highlights the importance of the 1H-pyrazole-5-carboxamide scaffold in developing bioactive compounds, particularly in the field of insecticides []. The presence of a trifluoromethyl group in IA-8, albeit at a different position compared to the target compound, further suggests that exploring trifluoromethyl-containing derivatives of 5-(Trifluoromethyl)pyrazole-3-carboxamide could lead to compounds with potent insecticidal properties.
Compound Description: These salts exhibited potential for treating lower urinary tract obstructive syndromes, including benign prostatic hyperplasia (BPH) [].
Relevance: Though structurally distinct from 5-(Trifluoromethyl)pyrazole-3-carboxamide, these salts emphasize the utility of the trifluoromethyl-carboxamide motif in medicinal chemistry []. Their application in treating BPH, a condition often treated with α1-adrenoceptor antagonists, suggests a potential avenue for exploring related biological activities in 5-(Trifluoromethyl)pyrazole-3-carboxamide derivatives.
Compound Description: This compound exists in various solid-state forms, including different hydrochloride salts and free base forms [].
Relevance: Though structurally diverse from 5-(Trifluoromethyl)pyrazole-3-carboxamide, this compound highlights the presence of a trifluoromethyl group in biologically active molecules []. Additionally, the presence of carboxamide functionality further emphasizes the potential relevance of exploring various substitutions around the core structure of 5-(Trifluoromethyl)pyrazole-3-carboxamide for discovering novel pharmaceutical agents.
Compound Description: This compound's crystal structure, elucidated through X-ray diffraction and analyzed using Hirshfeld surface analysis, revealed intricate hydrogen bonding and π-π stacking interactions, contributing to its overall solid-state architecture [].
Relevance: While structurally diverse from 5-(Trifluoromethyl)pyrazole-3-carboxamide, this compound shares the pyrazole-3-carboxamide motif, emphasizing the prevalence of this scaffold in various chemical contexts []. Although it lacks the trifluoromethyl group, studying its crystal structure and intermolecular interactions could offer valuable insights into the potential binding modes and structural features relevant to the target compound and its derivatives.
1H-pyrazole-3-carboxamide Derivatives with DNA-binding properties
Compound Description: This series of compounds demonstrated antiproliferative effects on cancer cells and exhibited DNA-binding capabilities. Notably, compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) showed significant DNA-binding affinity and cleavage activity [].
Relevance: These derivatives, sharing the core structure of 1H-pyrazole-3-carboxamide with 5-(Trifluoromethyl)pyrazole-3-carboxamide, highlight the versatility of this scaffold for targeting DNA []. Though they lack the trifluoromethyl group at the 5-position, their DNA-binding properties and antiproliferative effects suggest that exploring similar interactions with DNA could be a potential area of interest for 5-(Trifluoromethyl)pyrazole-3-carboxamide and its analogs.
Compound Description: This compound, also known as rimonabant, is a potent and selective cannabinoid CB1 receptor inverse agonist. Its interaction with lysine residue 3.28(192) (Lys3.28) is crucial for its inverse agonism at the CB1 receptor [].
Relevance: SR141716A exemplifies a well-studied pyrazole-3-carboxamide derivative with potent biological activity []. Although it differs from 5-(Trifluoromethyl)pyrazole-3-carboxamide by lacking the trifluoromethyl group and incorporating various other substituents, its interaction with the CB1 receptor provides a valuable reference point for exploring potential cannabinoid receptor interactions within the chemical space of 5-(Trifluoromethyl)pyrazole-3-carboxamide analogs.
Amide and Hydrazide Analogues of SR141716
Compound Description: These analogues, synthesized to investigate the structure-activity relationship (SAR) of the aminopiperidine region of SR141716, provide valuable insights into the structural requirements for CB1 receptor binding affinity [].
Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrazole-3-carboxamide, these SR141716 analogs highlight the impact of substitutions on the pyrazole ring and the carboxamide moiety on CB1 receptor binding []. Specifically, replacing the piperidine ring with various amines, hydrazines, and hydroxyalkylamines offers valuable information about the pharmacophore requirements for CB1 receptor interaction, which can be extrapolated to guide the design of novel 5-(Trifluoromethyl)pyrazole-3-carboxamide derivatives with potential CB1 receptor activity.
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Derivatives with CB2 Receptor Affinity
Compound Description: These derivatives exhibit excellent CB2 receptor affinity, demonstrating the potential of modifying the pyrazole scaffold for selective targeting of the CB2 receptor [].
Relevance: Although structurally diverse from 5-(Trifluoromethyl)pyrazole-3-carboxamide, these SR141716 derivatives highlight the possibility of tailoring the selectivity profile of pyrazole-3-carboxamides towards specific cannabinoid receptors []. Specifically, these compounds demonstrate that modifications on the pyrazole ring and the carboxamide moiety can lead to enhanced CB2 receptor affinity, offering valuable insights for designing selective CB2 receptor ligands based on the 5-(Trifluoromethyl)pyrazole-3-carboxamide scaffold.
Compound Description: SR144528 is a high-affinity CB2 antagonist with subnanomolar affinity. Studies on its binding site interactions revealed the crucial role of the amide functional group and aromatic stacking interactions for its CB2 affinity and efficacy [].
Relevance: Sharing the pyrazole-3-carboxamide core structure with 5-(Trifluoromethyl)pyrazole-3-carboxamide, SR144528 underscores the importance of this scaffold in developing CB2 antagonists []. While lacking the trifluoromethyl group, the insights gained from its structure-activity relationship studies, particularly the significance of the amide group and aromatic interactions, provide valuable guidance for designing and optimizing novel CB2 antagonists based on the 5-(Trifluoromethyl)pyrazole-3-carboxamide scaffold.
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) Conformational Analysis and 3D-QSAR
Compound Description: Detailed conformational analysis and 3D-QSAR studies on SR141716 provided insights into its binding interactions with the CB1 receptor, highlighting the importance of specific conformations and electrostatic features for receptor recognition [].
Relevance: Though lacking the trifluoromethyl group, the comprehensive conformational analysis and 3D-QSAR data on SR141716 provide valuable insights into the binding mode of pyrazole-3-carboxamide derivatives with the CB1 receptor []. These findings can guide the design of novel 5-(Trifluoromethyl)pyrazole-3-carboxamide analogs by emphasizing the importance of specific conformational preferences and electrostatic interactions for achieving optimal CB1 receptor binding.
Compound Description: Synthesized via a multi-step process, this compound demonstrated effective inhibition of cancer cell proliferation []. Its crystal structure provided insights into its molecular geometry and potential for intermolecular interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)- is a natural product found in Streptomyces actuosus with data available.